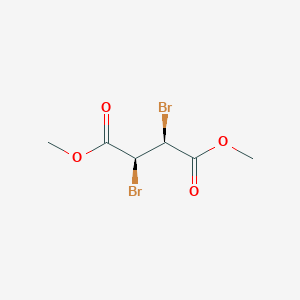
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- is an organic compound with significant importance in synthetic organic chemistry. This compound is characterized by the presence of two bromine atoms attached to a succinic acid dimethyl ester backbone, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- typically involves the bromination of dimethyl fumarate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the double bond of dimethyl fumarate, resulting in the formation of the desired dibrominated product. The reaction is usually performed in an inert solvent such as dichloromethane, with bromine as the brominating agent. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods
Industrial production of Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form succinic acid dimethyl ester or other reduced derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Major Products
Substitution: Hydroxylated derivatives.
Reduction: Succinic acid dimethyl ester.
Elimination: Alkenes.
科学研究应用
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- involves its reactivity towards nucleophiles and reducing agents. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electronic effects of the ester groups and the stereochemistry of the molecule.
相似化合物的比较
Similar Compounds
(2S,3S)-2,3-Dichlorosuccinic acid dimethyl ester: Similar structure but with chlorine atoms instead of bromine.
(2S,3S)-2,3-Diiodosuccinic acid dimethyl ester: Similar structure but with iodine atoms instead of bromine.
(2S,3S)-2,3-Difluorosuccinic acid dimethyl ester: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Butanedioic acid,2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms provide a balance between reactivity and stability, making the compound versatile for various synthetic applications.
属性
IUPAC Name |
dimethyl (2S,3S)-2,3-dibromobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBOXCHKENCESQ-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C(=O)OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
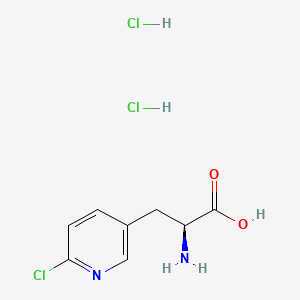
![4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8236021.png)


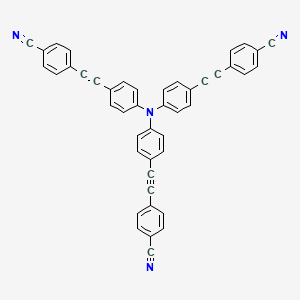

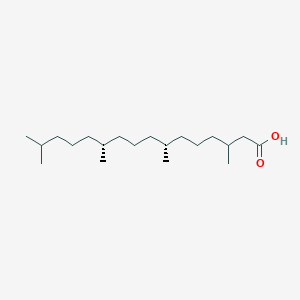
![(3~{R},3'~{S})-4-methyl-3'-phenyl-spiro[1~{H}-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione](/img/structure/B8236048.png)
![3,13-Dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B8236053.png)
![4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile](/img/structure/B8236060.png)
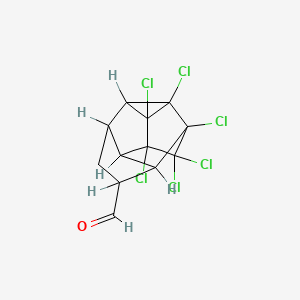
![1,2,3-Propanetricarboxylicacid,1-[(1S,3S,9R,10S,12S)-13-amino-9,10,12-trihydroxy-1-[(1R,2R)-1-hydroxy-2-methylbutyl]-3-methyltridecyl]ester, (2R)-](/img/structure/B8236073.png)
![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8236094.png)

